molecular formula C20H24O4 B13725343 (3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol

(3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol

Katalognummer: B13725343
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: VYQVKGQQYCJUGT-ZVHFNONYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Deoxy-2,3-di-O-benzyl-L-fucose is a synthetic derivative of L-fucose, a naturally occurring monosaccharide. This compound is characterized by the removal of the hydroxyl group at the fourth carbon and the addition of benzyl groups at the second and third carbons. It has a molecular formula of C20H24O4 and a molecular weight of 328.41 g/mol . This compound is primarily used in biochemical research, particularly in the study of glycosides and proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deoxy-2,3-di-O-benzyl-L-fucose typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the second and third carbons of L-fucose are protected using benzyl groups. This is usually achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride.

    Deoxygenation: The hydroxyl group at the fourth carbon is removed through a deoxygenation reaction. This can be achieved using reagents such as tributyltin hydride and azobisisobutyronitrile (AIBN) under radical conditions.

    Purification: The final product is purified using techniques such as column chromatography to obtain pure 4-Deoxy-2,3-di-O-benzyl-L-fucose.

Industrial Production Methods

While specific industrial production methods for 4-Deoxy-2,3-di-O-benzyl-L-fucose are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Deoxy-2,3-di-O-benzyl-L-fucose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can be used to modify the benzyl groups or other functional groups present in the molecule.

    Substitution: The benzyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-Deoxy-2,3-di-O-benzyl-L-fucose has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Deoxy-2,3-di-O-benzyl-L-fucose involves its interaction with enzymes and proteins involved in glycosylation. The benzyl groups protect the hydroxyl groups, allowing selective reactions at other positions. This compound can inhibit or modify the activity of glycosyltransferases, enzymes that transfer sugar moieties to proteins and lipids. By studying these interactions, researchers can gain insights into the molecular pathways involved in glycosylation and its impact on cellular functions.

Vergleich Mit ähnlichen Verbindungen

4-Deoxy-2,3-di-O-benzyl-L-fucose can be compared with other similar compounds such as:

    L-Fucose: The parent compound, which has hydroxyl groups at all positions and lacks benzyl protection.

    2,3,4-Tri-O-benzyl-L-fucose: A derivative with benzyl groups at the second, third, and fourth positions.

    4-Deoxy-L-fucose: A derivative lacking the hydroxyl group at the fourth position but without benzyl protection.

The uniqueness of 4-Deoxy-2,3-di-O-benzyl-L-fucose lies in its specific protection pattern, which allows selective reactions and studies of glycosylation processes .

Eigenschaften

Molekularformel

C20H24O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

(3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol

InChI

InChI=1S/C20H24O4/c1-15-12-18(22-13-16-8-4-2-5-9-16)19(20(21)24-15)23-14-17-10-6-3-7-11-17/h2-11,15,18-21H,12-14H2,1H3/t15-,18+,19-,20?/m0/s1

InChI-Schlüssel

VYQVKGQQYCJUGT-ZVHFNONYSA-N

Isomerische SMILES

C[C@H]1C[C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Kanonische SMILES

CC1CC(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.